1-Dodecylpyrrolidine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C16H33N |
|---|---|
Molecular Weight |
239.44 g/mol |
IUPAC Name |
1-dodecylpyrrolidine |
InChI |
InChI=1S/C16H33N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-17/h2-16H2,1H3 |
InChI Key |
JVCRHTKQAPRUKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1CCCC1 |
Origin of Product |
United States |
Synthesis and Chemical Transformations of 1 Dodecylpyrrolidine
Synthetic Pathways and Methodologies
Alkylation of Pyrrolidine (B122466) with Dodecyl Bromide
The N-alkylation of pyrrolidine with dodecyl bromide is a common and direct method for the synthesis of 1-dodecylpyrrolidine. This reaction typically involves the nucleophilic substitution of the bromide ion by the secondary amine, pyrrolidine. The synthesis is generally carried out in an organic solvent. For instance, one method involves reacting pyrrolidine with dodecyl bromide in ethyl acetate (B1210297) at 60°C for 24 hours. rsc.org Another approach describes the reaction in acetonitrile (B52724) at room temperature, followed by the addition of sodium hydroxide (B78521) and a catalytic amount of potassium iodide, with the mixture refluxed for 48 hours. rsc.org The reaction temperature can range from ambient to 100°C, with a preferred range of 50 to 70°C, and reaction times typically vary from 2 to 16 hours. epo.org
Following the reaction, purification is necessary to isolate the this compound. This often involves washing the crude product with water and aqueous methanol (B129727), followed by dissolution in a solvent like chloroform (B151607) and drying with a desiccant such as sodium sulfate (B86663). rsc.org Flash column chromatography is another purification technique employed to obtain the pure product. rsc.org
Reaction Conditions for Alkylation of Pyrrolidine with Dodecyl Bromide
| Solvent | Temperature | Duration | Additional Reagents | Yield | Reference |
| Ethyl Acetate | 60°C | 24 hours | - | 89.5% | rsc.org |
| Acetonitrile | Reflux | 48 hours | NaOH, KI (catalytic) | 80% | rsc.org |
| Organic Solvent | 50-70°C | 6-10 hours | Base (e.g., excess pyrrolidine) | - | epo.org |
Reduction of 1-Dodecyl-2-pyrrolidinone
This compound can also be synthesized through the reduction of 1-dodecyl-2-pyrrolidinone. This method involves the conversion of the amide group in the pyrrolidinone ring to an amine. A specific reducing agent reported for this transformation is LiH3BNMe2. chemicalbook.combiocompare.com This process offers an alternative route to this compound, starting from the corresponding lactam.
Novel Synthetic Routes for Pyrrolidinium-Derivative Surfactants
Recent research has focused on developing novel synthetic routes for pyrrolidinium-derivative surfactants, which often use this compound as a key intermediate. These methods aim to create surfactants with enhanced surface activities and wider applications. mdpi.com For example, new ester-functionalized cationic gemini (B1671429) surfactants with pyrrolidinium (B1226570) headgroups have been synthesized. sigmaaldrich.comresearchgate.net These syntheses often involve the quaternization of this compound with various linking agents.
One innovative approach involves a two-step process. First, this compound is synthesized, and then it is reacted with a dihaloalkane, such as 1,4-dibromobutane, in a solvent like isopropanol (B130326) under reflux for an extended period (48-96 hours) to form a gemini surfactant. rsc.org Another route involves reacting this compound with ethane-1,2-diyl bis(2-bromoacetate) to produce a dicationic surfactant. mdpi.comresearchgate.net
Preparation of Gemini Surfactants Incorporating Pyrrolidine Moieties
Gemini surfactants are a class of surfactants characterized by having two hydrophobic tails and two hydrophilic head groups linked by a spacer. Those incorporating pyrrolidine moieties have shown superior surface activity compared to their monomeric counterparts. nih.gov The synthesis of these gemini surfactants often starts with the preparation of this compound.
A general synthetic route involves the reaction of this compound with a dihaloalkane spacer (e.g., α,ω-dibromoalkane) in a suitable solvent like isopropanol or chloroform. rsc.orgrsc.org The reaction mixture is typically heated under reflux for an extended period to ensure the formation of the bis-pyrrolidinium bromide salt. rsc.org The resulting gemini surfactant is then purified, often by recrystallization from a solvent mixture like ethanol/acetone. rsc.org The nature of the spacer group can be varied to fine-tune the properties of the resulting surfactant. rsc.org
Derivatization and Structural Modifications
Formation of Cationic Pyrrolidinium Surfactants
This compound serves as a precursor for the synthesis of various cationic pyrrolidinium surfactants. These surfactants are formed by the quaternization of the nitrogen atom in the pyrrolidine ring, resulting in a positively charged hydrophilic head group. This transformation is a key step in producing both monomeric and gemini surfactants with desirable properties for various applications. mdpi.comnih.gov
The quaternization is typically achieved by reacting this compound with an alkylating agent. For the formation of monomeric surfactants, a simple alkyl halide can be used. For gemini surfactants, a bifunctional alkylating agent, such as a dihaloalkane or a molecule containing two bromoacetate (B1195939) groups, is employed to link two this compound units. rsc.orgresearchgate.net For instance, reacting this compound with ethane-1,2-diyl bis(2-bromoacetate) in chloroform at 60°C results in the formation of a dicationic gemini surfactant. rsc.org The resulting cationic surfactants exhibit enhanced surface activity, making them effective in applications such as micellar catalysis and as antimicrobial agents. mdpi.comresearchgate.net
Examples of Cationic Pyrrolidinium Surfactants Derived from this compound
| Surfactant Type | Quaternizing Agent | Resulting Surfactant Structure | Reference |
| Gemini | 1,s-dibromoalkane (e.g., 1,4-dibromobutane) | 1,1'-(butane-1,4-diyl)bis(1-dodecylpyrrolidinium) bromide | rsc.org |
| Gemini | Ethane-1,2-diyl bis(2-bromoacetate) | 1,1'-(ethane-1,2-diylbis(oxy))bis(2-oxoethane-1,2-diyl)bis(1-dodecylpyrrolidin-1-ium) dibromide | researchgate.net |
Synthesis of this compound-N-oxide
The conversion of tertiary amines, such as this compound, into their corresponding N-oxides is a fundamental chemical transformation. This process involves the oxidation of the nitrogen atom. The resulting N-oxide group is highly polarized and can significantly alter the physicochemical properties of the parent molecule.
Common oxidizing agents for this transformation include hydrogen peroxide and peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA). researchgate.netchemistryscore.comwikipedia.org The reaction with hydrogen peroxide is often considered a preferable method, using water as the reaction medium to produce an aqueous solution of the amine oxide. researchgate.net For instance, the general synthesis of N-alkyl derivatives of saturated heterocyclic amine oxides can be achieved by treating the parent amine with a 30% aqueous solution of hydrogen peroxide in a solvent like methanol at an elevated temperature. researchgate.net
Another effective method is the use of m-CPBA, a versatile oxidizing reagent known for converting various amines to their respective amine oxides. researchgate.netchemistryscore.com
Table 1: Synthesis of this compound-N-oxide
| Reactant | Oxidizing Agent | Typical Conditions | Product |
|---|---|---|---|
| This compound | Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solution, heating | This compound-N-oxide |
| This compound | m-Chloroperbenzoic acid (m-CPBA) | Organic solvent, controlled temperature | This compound-N-oxide |
Synthesis of 1-Methyl-1-dodecylpyrrolidine Cations
The quaternization of tertiary amines like this compound leads to the formation of quaternary ammonium (B1175870) cations. When this compound is the substrate, reacting it with a methylating agent yields 1-methyl-1-dodecylpyrrolidinium salts. These cationic compounds are a subject of research in areas such as ionic liquids. mdpi.com
The synthesis is typically a direct alkylation reaction. A common and effective methylating agent for this purpose is methyl iodide. The reaction involves the nucleophilic attack of the tertiary nitrogen atom of this compound on the methyl iodide, resulting in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation, with iodide as the counter-ion. The reaction can be facilitated by heating the mixture in a suitable solvent. mdpi.com
Table 2: Synthesis of 1-Methyl-1-dodecylpyrrolidine Cations
| Reactant | Alkylating Agent | Typical Conditions | Product |
|---|---|---|---|
| This compound | Methyl iodide (CH₃I) | Heating in a solvent (e.g., methanol) | 1-Methyl-1-dodecylpyrrolidinium iodide |
Preparation of Complex Pyrrolidine-2,5-dione Derivatives
Pyrrolidine-2,5-dione, commonly known as succinimide (B58015), is a five-membered heterocyclic ring that serves as a crucial scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. arabjchem.orgresearchgate.net The synthesis of N-substituted pyrrolidine-2,5-diones is a well-established area of organic chemistry.
The most common and direct method for synthesizing the succinimide ring involves the reaction of a primary amine (R-NH₂) with succinic anhydride (B1165640). mdpi.combeilstein-archives.orginnovareacademics.in This reaction typically proceeds in two stages: the initial ring-opening of the anhydride by the amine to form a succinamic acid intermediate, followed by a cyclodehydration step, often promoted by heat or a dehydrating agent like acetic anhydride, to form the final imide ring. mdpi.cominnovareacademics.in
Due to this mechanistic requirement for a primary or secondary amine with an available N-H proton, the direct synthesis of a pyrrolidine-2,5-dione ring from a tertiary amine like this compound is not a standard or feasible transformation. However, complex derivatives containing the pyrrolidine-2,5-dione moiety can be synthesized where the pyrrolidine-2,5-dione itself is reacted with other chemical species. For example, a pre-formed pyrrolidine-2,5-dione can be reacted with a tertiary amide in the presence of a base to yield more complex structures. arabjchem.org
Table 3: General Synthesis of N-Aryl Pyrrolidine-2,5-dione
| Reactant 1 | Reactant 2 | Key Step | Product |
|---|---|---|---|
| Succinic anhydride | Aromatic amine (e.g., Aniline) | Condensation and cyclodehydration | N-Phenylpyrrolidine-2,5-dione |
Advanced Research Applications and Functional Investigations
Interfacial and Supramolecular Chemistry Research
Research into 1-dodecylpyrrolidine has significantly contributed to the field of interfacial and supramolecular chemistry. The compound's amphiphilic nature, once derivatized into a cationic salt, allows for the formation of organized molecular assemblies like micelles and vesicles in solution. These structures are central to a wide range of applications, from catalysis to the development of novel material systems.
Development and Characterization of Pyrrolidinium-Derivative Surfactants
This compound is a key building block in the synthesis of pyrrolidinium-based cationic surfactants. mdpi.com These surfactants are part of a class of amphiphiles noted for their high surface activity. researchgate.net For instance, reacting this compound with ethane-1,2-diyl bis(2-bromoacetate) yields a gemini (B1671429) surfactant, 1,1′-(ethane-1,2-diyl bis(oxy)) bis(2-oxoethane-1,2-diyl) bis(1-dodecyl pyrrolidin-1-ium) dibromide. mdpi.comresearchgate.net Another notable derivative is (Z)-2-((1-methyl-1-dodecylpyrrolidin-1-ium-2-ylidene)amino)ethan-1-ol bromide, a cationic surfactant (CS) synthesized for its strong surface activity and application in hybrid material development. mdpi.comresearchgate.net The characterization of these surfactants is crucial for understanding their behavior at interfaces and their potential for self-assembly.
The effectiveness of a surfactant is quantified by several parameters, including its ability to lower surface tension and its tendency to form aggregates, or micelles, in a solution. The concentration at which micelles begin to form is known as the Critical Micelle Concentration (CMC). At the CMC, the surface tension of the solution reaches a minimum value (γcmc).
Research shows that pyrrolidinium-derivative surfactants exhibit significant surface activity. mdpi.com For example, the surfactant (Z)-2-((1-methyl-1-dodecylpyrrolidin-1-ium-2-ylidene)amino)ethan-1-ol bromide demonstrates a strong tendency to adsorb at the air/water interface, effectively reducing the surface tension of water. mdpi.comresearchgate.net The surface properties of this surfactant, determined from surface tension measurements at 25°C, reveal its efficiency in forming organized molecular structures. mdpi.comresearchgate.net
Table 1: Surface Properties of a this compound-Derived Surfactant Data for (Z)-2-((1-methyl-1-dodecylpyrrolidin-1-ium-2-ylidene)amino)ethan-1-ol bromide at 25°C.
| Parameter | Symbol | Value | Unit |
|---|---|---|---|
| Critical Micelle Concentration | Ccmc | 0.40 | mM |
| Effectiveness in Surface Tension Reduction | πcmc | 36.4 | mN/m |
| Maximum Surface Excess | Γmax | 1.4 x 10-10 | mol/cm² |
| Minimum Area per Molecule | Amin | 1.18 | nm² |
Source: mdpi.comresearchgate.net
The aggregation behavior of these surfactants is primarily an entropy-driven process. nih.gov Studies comparing them with traditional surfactants like sodium dodecyl sulfate (B86663) (SDS) have shown that pyrrolidinium-based surfactants can have significantly lower CMC values, indicating a greater efficiency in micelle formation. nih.gov
The physicochemical properties of pyrrolidinium (B1226570) surfactants can be precisely tuned by modifying their molecular structure. researchgate.net These modifications can involve altering the pyrrolidinium head group, changing the length of the alkyl tail, or introducing additional functional groups.
Research has demonstrated that introducing hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) groups into the pyrrolidinium ring can control the features of the resulting aggregates. researchgate.net The addition of a 2-hydroxyethyl group to the nitrogen atom has been found to significantly increase the surfactant's ability to form micelles when compared to its unsubstituted counterparts. researchgate.net Furthermore, the length of the alkyl chain plays a critical role; increasing the chain length from 12 to 16 carbons leads to a decrease in both the CMC and the minimum area occupied by each surfactant molecule at the interface. researchgate.net The structure of the cationic head group itself is also a key factor, with studies showing that pyrrolidinium-based salts can exhibit different solubility and thermal properties compared to structurally similar piperidinium-based salts. nih.gov
Table 2: Influence of Structural Changes on Pyrrolidinium Surfactant Properties
| Structural Modification | Effect on Property | Reference |
|---|---|---|
| Addition of 2-hydroxyethyl group | Twofold increase in micelle-forming ability. | researchgate.net |
| Increasing alkyl chain length (C12 to C16) | Decreases Critical Micelle Concentration (CMC) and minimum area per molecule (Amin). | researchgate.net |
| Introduction of a second alkyl chain (Gemini) | Significantly lowers CMC and improves efficiency in reducing surface tension compared to single-chain counterparts. | jst.go.jp |
Investigation of Surface Activity and Aggregation Behavior
Surfactant-Nanoparticle Hybrid System Development
A significant area of advanced research involves using this compound-derived surfactants to create hybrid systems with nanoparticles. mdpi.com These hybrid materials are designed to harness the properties of both the surfactant and the nanoparticle, often resulting in synergistic effects and enhanced performance that neither component could achieve alone. taylorfrancis.comnih.gov
Surfactants derived from this compound can act as capping agents to control the growth and stabilization of metal nanoparticles during their synthesis. mdpi.com A common method involves the chemical reduction of a metal salt in the presence of the surfactant.
For example, zinc (Zn), manganese (Mn), and tin (Sn) nanoparticles have been successfully synthesized using (Z)-2-((1-methyl-1-dodecylpyrrolidin-1-ium-2-ylidene)amino)ethan-1-ol bromide as the capping agent. mdpi.comresearchgate.net The general procedure involves:
Adding a specific amount of the cationic surfactant to an aqueous solution of the corresponding metal salt (e.g., ZnCl₂, MnCl₂, SnCl₂).
Adjusting the solution to an alkaline pH (e.g., pH 12) using a base like NaOH.
Introducing a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to the mixture under vigorous stirring, which reduces the metal ions to form nanoparticles.
Collecting the resulting surfactant-capped metal nanoparticles by centrifugation, followed by washing to remove excess reactants. mdpi.com
The surfactant molecules form a protective layer on the surface of the nanoparticles, preventing them from agglomerating and ensuring their stability in the dispersion.
The combination of surfactants and nanoparticles into a single hybrid system often leads to synergistic enhancements in their functional properties. researchgate.net The interaction between the components can result in new or improved capabilities not present in the individual materials. nih.gov
In the case of metal nanoparticles capped with this compound-derived surfactants, significant synergistic effects have been observed in applications like corrosion inhibition. mdpi.comresearchgate.net While the surfactant alone demonstrates good corrosion inhibition, its performance is substantially improved when it is part of a nanoparticle hybrid system. The hybrid material forms a more effective protective film at the metal-liquid interface. mdpi.com This enhancement is attributed to the combined adsorption properties of the surfactant and the physical presence of the nanoparticles on the protected surface. mdpi.comresearchgate.net
Table 3: Synergistic Effect in Corrosion Inhibition Performance Comparison of inhibition efficiency (IE) of a cationic surfactant (CS) alone versus the surfactant capping different metal nanoparticles (NPs) on metal surfaces.
| Inhibitor System | Inhibition Efficiency (IE %) |
|---|---|
| Cationic Surfactant (CS) Alone | 85.7% |
| Zinc Nanoparticles Capped with CS (ZnNPs-C-CS) | 88.6% |
| Manganese Nanoparticles Capped with CS (MnNPs-C-CS) | 94.0% |
| Tin Nanoparticles Capped with CS (SnNPs-C-CS) | 96.9% |
Source: mdpi.comresearchgate.net
These findings demonstrate a clear synergistic effect, where the hybrid systems provide markedly superior protection compared to the surfactant by itself. mdpi.comresearchgate.net Similar enhancements have also been noted in the antimicrobial activity of these hybrid systems. mdpi.com
Synthesis of Metal Nanoparticles Capped with this compound-Derived Surfactants
Controlled Supramolecular Assembly Applications
The amphiphilic nature of this compound derivatives, possessing a polar head group and a long nonpolar alkyl chain, makes them suitable for creating self-assembling superstructures. researchgate.netresearchgate.net Research into gemini surfactants, which consist of two amphiphilic units linked by a spacer, has utilized this compound as a building block. For instance, a gemini surfactant, 1,1'-(ethane-1,2-diyl bis(oxy)) bis(2-oxoethane-1,2-diyl) bis(1-dodecyl pyrrolidin-1-ium) dibromide, was synthesized by reacting this compound with an appropriate linker. researchgate.net Such pyrrolidinium-based surfactants demonstrate significant surface activities and a strong ability to self-aggregate at low dosages, forming stable micellar structures. researchgate.net The structural components of these molecules, including the head group, linker, and tail, are all critical in determining their supramolecular properties. researchgate.net
Electrochemical Performance Enhancement in Energy Storage Systems
Pyrrolidinium-based cations are a key component in the formulation of ionic liquids (ILs) for energy storage applications like lithium-ion batteries. sigmaaldrich.comiu.edu These ILs are valued for their low volatility, good thermal stability, and wide electrochemical stability window, which can be as large as 6.0 V. sigmaaldrich.com The family of N-alkyl-N-methylpyrrolidinium cations, which includes the 1-methyl-1-dodecylpyrrolidinium cation, is frequently studied for these applications. sigmaaldrich.comfrontiersin.org
In lithium-ion batteries, the electrolyte's interaction with the anode is critical for stable and safe operation. nih.govul.org The cation of the ionic liquid electrolyte plays a mechanistic role in regulating the deposition of lithium ions at the anode surface. A primary challenge with many organic electrolytes is the potential for the electrolyte's cations to co-intercalate into the graphite (B72142) anode structure, which can cause structural damage and poor cycling performance. iu.edunih.gov
Ionic Liquid Electrolyte Formulations Utilizing 1-Methyl-1-dodecylpyrrolidine Cations
Biocidal and Antimicrobial Research
The N-oxide derivative of this compound has been identified as a potent antimicrobial agent. asm.orgnih.gov Research has shown that the primary mechanism of action for this class of compounds is the disorganization of the cell membrane structure after interaction with microbial cells. asm.orgnih.govresearchgate.net This disruption leads to a lethal effect on vegetative cells. nih.gov Studies using 4-dodecylmorpholine-N-oxide, a structurally related compound, demonstrated that interaction with yeast cells led to the release of intracellular potassium (K⁺) and an inability to metabolize glucose. asm.orgnih.gov Furthermore, these amine oxides induce the rapid lysis of osmotically stabilized yeast protoplasts. asm.orgnih.gov
A comparative study investigated the antimicrobial and cytolytic activity of several structurally different amine oxides, including this compound-N-oxide. asm.orgnih.gov The results indicated that all tested compounds with a C12 alkyl chain exhibited significant antimicrobial properties. vup.sk
The antimicrobial efficacy of amine oxides is strongly linked to their chemical structure, particularly the length of the hydrophobic alkyl chain. asm.orgresearchgate.netmdpi.com Research has consistently shown that the antimicrobial and cytolytic activity is highly dependent on the chain length of this alkyl group. asm.orgvup.sk The dodecyl (C12) group in this compound-N-oxide is a key contributor to its potent bioactivity. researchgate.netvup.sk
Anti-Biofilm Potential of Pyrrolidinium Surfactants and Their Nanoparticle Composites
The formation of biofilms, particularly by bacteria such as Pseudomonas sp., presents a significant challenge in various industrial and marine environments, contributing to biocorrosion. mdpi.com Pyrrolidinium-based surfactants, derived from compounds like this compound, have demonstrated notable efficacy as biocides, capable of inhibiting the development of these resilient biofilm layers. mdpi.com The structural characteristics of these surfactants are crucial to their surface activity and biocidal effects. mdpi.com
Recent research has explored the enhancement of these anti-biofilm properties through the creation of nanoparticle composites. By capping a cationic surfactant (CS) derived from pyrrolidinium with nanoparticles of zinc (ZnNPs), manganese (MnNPs), and tin (SnNPs), a significant increase in biocidal and corrosion inhibition effects against Pseudomonas sp. has been observed. mdpi.com These composites have shown improved performance in saline conditions, highlighting their potential for marine and industrial applications where biofilm-related issues are prevalent. mdpi.com
Corrosion Inhibition Studies
The application of pyrrolidinium-derivative surfactants extends to the mitigation of metal corrosion, a pervasive issue in numerous industries.
Application of Pyrrolidinium-Derivative Surfactants as Corrosion Inhibitors
Pyrrolidinium-derivative surfactants are recognized for their effectiveness as corrosion inhibitors. mdpi.com Their mechanism of action involves adsorption onto the metal surface, forming a protective film that blocks corrosive agents. scirp.orgmdpi.com This adsorption can occur through physical (electrostatic) or chemical interactions between the surfactant molecules and the metal. mdpi.com The amphiphilic nature of these surfactants facilitates their strong adsorption at the solid/liquid interface, effectively blocking the active sites prone to corrosion. mdpi.com Studies on various pyrrolidinium and similar cationic surfactants have consistently shown that an increase in inhibitor concentration leads to a decrease in the corrosion rate and an increase in inhibition efficiency. mdpi.comabechem.com
Enhanced Corrosion Mitigation through Nanoparticle Composites
The corrosion inhibition efficiency of pyrrolidinium-based surfactants can be significantly enhanced by incorporating nanoparticles. mdpi.com For instance, composites of a cationic surfactant with zinc, manganese, and tin nanoparticles have demonstrated superior corrosion inhibition for carbon steel compared to the surfactant alone. mdpi.com Nanoparticles are believed to enhance the protective properties of the organic inhibitor film by improving surface resistance and blocking pores within the film. researchgate.net The combination of organic surfactants with nanoparticles in coatings has been shown to improve barrier properties and provide a passivation effect, leading to substantially lower corrosion rates. researchgate.net
A study demonstrated that a cationic surfactant (CS) alone exhibited a corrosion inhibition efficiency (IE) of 85.7%. mdpi.com When combined with nanoparticles, the efficiency increased as detailed in the table below.
| Inhibitor | Inhibition Efficiency (IE%) |
|---|---|
| Cationic Surfactant (CS) | 85.7 |
| ZnNPs-C-CS | 88.6 |
| MnNPs-C-CS | 94.0 |
| SnNPs-C-CS | 96.9 |
Impact of Molecular Structure on Inhibition Efficiency
The molecular structure of pyrrolidinium and other heterocyclic organic compounds is a critical determinant of their corrosion inhibition efficiency. scirp.orgmdpi.com Key structural features influencing performance include:
Heteroatoms and π-Electrons: The presence of heteroatoms like nitrogen (as in the pyrrolidine (B122466) ring), oxygen, or sulfur, along with π-electrons in aromatic rings, are crucial for the adsorption of the inhibitor onto the metal surface. abechem.comresearchgate.net These electron-rich centers can donate electrons to the vacant d-orbitals of metal atoms, forming coordinate bonds in a process known as chemisorption. mdpi.com
Alkyl Chain Length: The length of the alkyl chain, such as the dodecyl group in this compound, plays a significant role. Studies on similar cationic surfactants, like N-(n-alkyl)-3-methylpyridinium bromides, have shown that the alkyl chain length is a crucial factor in determining inhibition performance. mdpi.com
Substituent Groups: The nature of substituent groups on the heterocyclic ring can either enhance or diminish inhibition efficiency by altering the electron density of the molecule. mdpi.com Both electron-donating and electron-withdrawing groups can potentially increase inhibition performance. mdpi.com
Molecular Geometry: The planarity of the molecule can influence its interaction with the metal surface. More planar structures can lead to improved physical and chemical interactions. ub.edu
The inhibition process is generally understood to follow adsorption isotherm models, with the Langmuir isotherm often providing a good fit, indicating the formation of a monolayer of the inhibitor on the metal surface. mdpi.comresearchgate.net
Advanced Materials Science Research
The field of advanced materials science focuses on designing and creating novel materials with unique properties to address technological challenges. technion.ac.ilthe-innovation.org This involves research at the nanoscale to develop materials with unprecedented characteristics. darpa.mil
Potential in Template-Directed Synthesis of Porous Materials
Template-directed synthesis is a sophisticated method used to create materials with well-defined pore structures. numberanalytics.comwuttkescience.com This process utilizes template molecules to guide the formation of a porous framework, which is crucial for applications in catalysis, separation, and energy storage. numberanalytics.comresearchgate.net The templates can be "soft," such as surfactants and block copolymers, or "hard," like silica (B1680970) or carbon nanoparticles. numberanalytics.comresearchgate.net The selection of the template is critical as it dictates the size, shape, and connectivity of the pores within the final material. nih.gov
While direct research on this compound as a template for synthesizing porous materials is not extensively documented in the provided results, the broader class of long-chain alkyl-substituted cyclic compounds is relevant to this field. The amphiphilic nature of molecules like this compound, possessing both a hydrophilic head group (the pyrrolidine ring) and a long hydrophobic alkyl chain (the dodecyl group), makes them candidates for functioning as soft templates. mdpi.com In such a role, these molecules could self-assemble into structures like micelles or liquid crystals, which would then direct the deposition of the framework material, leading to the formation of porous structures after the template is removed. researchgate.net The synthesis of materials like metal-organic frameworks (MOFs) often employs such template-based strategies to achieve controlled porosity and high surface area. wuttkescience.comnih.gov
Permeation Enhancement Research
Investigation of 1-Alkyl-2-pyrrolidones as Permeation Enhancers
Research has been conducted on a closely related group of compounds, the 1-alkyl-2-pyrrolidones, for their ability to enhance the permeation of substances across biological membranes, particularly the skin. nih.govnih.govresearchgate.net These studies often utilize in vitro models, such as hairless mouse skin, to investigate how these enhancers affect the transport of model drugs. nih.govnih.gov The mechanism of action is thought to involve the disruption of the highly ordered lipid bilayers in the stratum corneum, the outermost layer of the skin. mdpi.comjst.go.jp By increasing the fluidity of these lipids, the enhancers create pathways for permeants to diffuse more readily. mdpi.com
Studies have examined the effects of various 1-alkyl-2-pyrrolidones, including those with ethyl, butyl, hexyl, and octyl chains, on the transport of steroids like beta-estradiol, corticosterone, and hydrocortisone. nih.gov The findings suggest that these pyrrolidone derivatives primarily enhance permeation through the lipoidal pathway of the stratum corneum. nih.gov A key aspect of this research is understanding how the chemical structure of the enhancer influences its potency. nih.govnih.gov
Correlation between Alkyl Chain Length and Enhancement Potency
A significant finding in the study of 1-alkyl-2-pyrrolidones is the strong correlation between the length of the alkyl chain and the compound's permeation enhancement potency. nih.govnih.gov Research has consistently shown that as the length of the alkyl chain increases, the effectiveness of the enhancer also increases. nih.gov For instance, a nearly semilogarithmic linear relationship has been observed between the enhancement potency and the number of carbon atoms in the alkyl chain. nih.gov
Specifically, for each additional methylene (B1212753) group in the alkyl chain of a 1-alkyl-2-pyrrolidone, there is an approximate 3.5-fold increase in enhancement potency. nih.govplasticsurgerykey.com This suggests that the hydrophobic alkyl chain plays a crucial role in the enhancement mechanism, likely by interacting with the lipid components of the stratum corneum. mdpi.comnih.gov Interestingly, the potency of 1-alkyl-2-pyrrolidones was found to be comparable to that of n-alkanols with the same alkyl chain length, indicating that the alkyl group itself is the primary driver of the enhancement effect, with the polar head group being of lesser importance. nih.govnih.gov This relationship highlights the importance of lipophilicity in the design of effective permeation enhancers. mdpi.com
Table 1: Effect of Alkyl Chain Length on Permeation Enhancement
| Enhancer Series | Change in Potency per Methylene Group | Reference |
|---|---|---|
| 1-Alkyl-2-pyrrolidones | ~3.5-fold increase | nih.govplasticsurgerykey.com |
| n-Alkanols | ~3.5-fold increase | plasticsurgerykey.com |
Environmental Chemical Monitoring and Analysis Research
Suspect Screening and Prioritization in Biological and Environmental Matrices
In the field of environmental health, "suspect screening" is an analytical approach used to identify and prioritize unknown or unexpected chemicals in various samples, such as blood, urine, and wastewater. researchgate.netnih.govnih.gov This method employs advanced instrumentation, like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF/MS), to screen for a large number of potential contaminants against a predefined database of chemical compounds. researchgate.netnih.gov
This technique is particularly valuable for assessing the "exposome," the totality of human environmental exposures from various sources. researchgate.net In a proof-of-concept study, researchers used a suspect screening workflow to analyze paired maternal and cord blood samples to identify chemical exposures during the critical period of development. researchgate.netnih.govcswab.org The process involves matching features detected by the mass spectrometer to compounds in a database, followed by fragmentation analysis to tentatively identify the chemical structures. nih.gov This allows for the identification of previously unreported chemicals in biological samples. researchgate.net
Identification of this compound Derivatives in Environmental Exposures
Through such suspect screening methodologies, derivatives of this compound have been tentatively identified in human biological samples. researchgate.netnih.gov For example, in a study of maternal-newborn pairs in San Francisco, a compound identified as 1-(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl)-3-dodecylpyrrolidine-2,5-dione was detected. researchgate.netnih.govcswab.org This particular compound is noted as a high-production-volume chemical, suggesting potential for widespread exposure. researchgate.netnih.gov
The identification of such compounds in maternal and cord serum highlights the utility of suspect screening in uncovering novel environmental exposures. researchgate.net While this compound itself is used in some industrial and consumer products, such as cleaners and pesticide formulations, the detection of its derivatives in biomonitoring studies provides crucial data for understanding the human exposome. ashland.comepa.gov The analysis of 1-dodecyl-2-pyrrolidone in environmental samples is typically performed using methods like gas chromatography-mass spectrometry (GC-MS). analytice.com
Mechanistic Investigations and Theoretical Studies
Computational Chemistry and Molecular Modeling
Computational methods have proven invaluable in elucidating the structural, electronic, and behavioral characteristics of 1-dodecylpyrrolidine. These theoretical approaches provide insights that are often difficult to obtain through experimental means alone.
Theoretical Prediction of Physicochemical Properties for Structure Elucidation
The prediction of physicochemical properties through computational models is a key aspect of modern chemical analysis and structure elucidation. nih.gov For compounds like this compound, where experimental data may be limited, in silico methods offer a rapid means of estimating properties such as partition coefficients, aqueous solubility, and pKa. nih.gov These predicted properties are fundamental to understanding the compound's behavior in various environments and its interactions with biological systems. nih.gov
Machine learning algorithms, such as random forests and artificial neural networks, are increasingly being used to predict chemical properties based on molecular structure. researchgate.net These models are trained on large datasets of known chemicals and can then be used to estimate the properties of new or uncharacterized compounds with a high degree of accuracy. researchgate.net This approach is particularly valuable in non-targeted analysis, where it can aid in the identification of unknown substances by comparing their predicted properties with experimental data. acs.org
A summary of key physicochemical properties for a related compound, 1-dodecyl-2-pyrrolidinone, is presented below, illustrating the type of data that can be theoretically predicted and experimentally verified.
| Property | Value |
| Molecular Weight | 253.43 g/mol |
| Density | 0.9041 g/cm³ @ 20°C |
| Boiling Point | 202-205°C |
| Vapor Pressure | 0.00204 Pa @ 25°C |
| Water Solubility | 0.0517 g/l (20°C) |
| Flash Point | 119.5°C |
| log Kow | 4.03 |
| Data for 1-dodecyl-2-pyrrolidinone, a structurally similar compound. ashland.com |
Molecular Dynamics Simulations of Interfacial and Aggregation Phenomena
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, such as the aggregation and interfacial phenomena exhibited by surfactants like this compound. nih.govnih.gov These simulations can model the behavior of individual molecules and their collective interactions over time, providing a detailed picture of processes like micelle formation and adsorption at interfaces. nih.govnih.gov
For example, MD simulations of n-dodecyl betaine, a zwitterionic surfactant with a similar alkyl chain length, have been used to study its adsorption at the air-water interface. nih.gov These studies have revealed how the surfactant molecules arrange themselves at the interface and how their aggregation is influenced by factors like surface concentration. nih.gov Similarly, simulations of n-dodecyl phosphate (B84403) aggregates have provided insights into the formation of bilayers and micelles, highlighting the role of hydrogen bonding and electrostatic interactions. nih.gov Such simulations are crucial for understanding the surfactant properties of this compound and its behavior in various applications.
Reaction Mechanism Elucidation
Understanding the reaction mechanisms of this compound is essential for its application in various chemical and biological systems. This includes its behavior in solvent-mediated reactions and its mode of action as a biocidal agent.
Investigation of Solvent-Mediated Reactions of Alkylamines
The reactivity of alkylamines like this compound can be significantly influenced by the solvent in which the reaction is carried out. Water, in particular, is considered a "green solvent" and has been shown to have a profound effect on the course of organic reactions, including those involving alkylamines. unibo.it The hydrophobic effect, which drives nonpolar molecules to aggregate in aqueous environments, can play a significant role in promoting reactions and influencing their outcomes. unibo.it Studies on the synthesis of surfactants from itaconic acid and alkylamines have highlighted the importance of solvent choice in achieving efficient and environmentally friendly chemical transformations. unibo.it
Mechanisms of Action in Biocidal and Antimicrobial Applications
This compound and related cationic surfactants exhibit significant biocidal and antimicrobial activity. researchgate.net The primary mechanism of action for many biocides involves interaction with and disruption of the microbial cell membrane. ifh-homehygiene.orgnih.gov The cationic head group of the surfactant is attracted to the negatively charged components of the bacterial cell wall, such as lipopolysaccharides in Gram-negative bacteria. researchgate.net This initial interaction is followed by the insertion of the hydrophobic dodecyl tail into the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. ifh-homehygiene.orgnih.gov
At higher concentrations, these compounds can cause generalized damage to the cell, including the coagulation of cellular components and inactivation of enzymes. ifh-homehygiene.orgresearchgate.net However, at lower, sub-lethal concentrations, they may have more specific targets within the cell. ifh-homehygiene.org The effectiveness of these biocides can be influenced by various factors, including the formation of biofilms, which can protect microorganisms and reduce their susceptibility. researchgate.net
The biocidal efficacy of cationic surfactants can be enhanced through various strategies, such as capping nanoparticles with the surfactant molecules. researchgate.net This approach has been shown to improve the antimicrobial and corrosion-inhibiting properties of the surfactant. researchgate.net
The table below summarizes the minimum inhibitory concentrations (MICs) and minimum bactericidal/fungicidal concentrations (MBCs/MFCs) for a synthesized cationic surfactant similar to this compound, demonstrating its broad-spectrum antimicrobial activity.
| Organism | MIC (mM) | MBC/MFC (mM) |
| Staphylococcus aureus | 0.07 | 0.15 |
| Bacillus subtilis | 0.15 | 0.3 |
| Escherichia coli | 0.3 | 0.6 |
| Pseudomonas aeruginosa | 0.6 | 1.25 |
| Candida albicans | 0.15 | 0.3 |
| Aspergillus niger | 0.3 | 0.6 |
| Data for a newly synthesized cationic surfactant, (Z)-2-((1-methyl-1-dodecyl pyrrolidin-1-ium-2-ylidene)amino)ethan-1-ol bromide. researchgate.net |
Mechanistic Insights into Permeation Enhancement
The primary mechanism by which pyrrolidone-based surfactants like this compound enhance the permeation of substances across biological membranes, such as the skin's stratum corneum (s.c.), is by altering the partitioning behavior of the permeant. Studies on a series of 1-alkyl-2-pyrrolidones have shown that these enhancers increase the tendency of a permeant to move into the lipoidal pathways of the stratum corneum. nih.gov When tested under isoenhancement conditions, where different pyrrolidone enhancers produce the same level of transport enhancement, the amount of the model permeant (β-estradiol) taken up by the s.c. was found to be essentially identical for all enhancers. nih.gov This finding strongly suggests that inducing a higher partitioning tendency into the lipid domains is a principal mechanism of action. nih.gov
Furthermore, investigations into structurally related compounds offer complementary insights. For instance, amine oxides derived from heterocyclic amines, including this compound-N-oxide, have been shown to cause disorganization of membrane structures. researchgate.net This activity, which leads to the release of intracellular components like K+ ions and lysis of protoplasts, is primarily responsible for their antimicrobial effects. researchgate.net Such disruption of membrane integrity represents a potent mechanism for permeation enhancement, suggesting that this compound may function not only by modifying partitioning but also by transiently disrupting the highly ordered structure of lipid bilayers.
Structure-Function Relationship Analyses
The functional properties of this compound are intrinsically linked to its amphiphilic molecular architecture, which consists of a long hydrophobic alkyl tail and a polar heterocyclic headgroup. The interplay between these two components governs its performance as a surfactant and enhancer.
Correlation of Molecular Structure with Interfacial Behavior and Micellization
The dual nature of the this compound structure—a nonpolar dodecyl chain and a polar pyrrolidine (B122466) ring—drives its activity at interfaces, such as the air-water interface. The pyrrolidone ring is a versatile substituent that enhances water solubility and solvency within a compact head group, which is favorable for surfactancy. researchgate.net In aqueous solutions, when the concentration of the surfactant reaches a certain threshold, known as the critical micelle concentration (CMC), the molecules self-assemble into aggregates called micelles to minimize the unfavorable interaction between the hydrophobic tails and water. unibo.it This process is fundamental to its function in detergency, solubilization, and emulsification.
The specific geometry of the surfactant molecule influences these properties. For example, studies on a related cationic pyrrolidinium (B1226570) surfactant demonstrated strong surface activity. mdpi.com The efficiency of a surfactant is often characterized by parameters such as its CMC, the maximum surface excess (Γmax), and the minimum area occupied per molecule (Amin) at the interface.
Table 1: Surface Activity Parameters for a Cationic Dodecyl Pyrrolidinium Surfactant at 25°C Data for (Z)-2-((1-methyl-1-dodecyl pyrrolidin-1-ium-2-ylidene)amino)ethan-1-ol bromide
| Parameter | Value | Reference |
|---|---|---|
| Critical Micelle Concentration (Ccmc) | 3.5 mM | mdpi.com |
| Effectiveness (πcmc) | 35.4 mN/m | mdpi.com |
| Maximum Surface Excess (Γmax) | 1.49x10-10 mol/cm² | mdpi.com |
| Minimum Area per Molecule (Amin) | 1.11 nm² | mdpi.com |
The structure of the pyrrolidinium ring itself can also play a role in its interfacial behavior. In some systems, the ring is capable of folding in a way that exposes its polar residues, such as N-oxide and hydroxyl groups, to the aqueous bulk, an action stabilized by strong hydrogen bonds. acs.org
Influence of Alkyl Chain Length on Functional Properties
The length of the n-alkyl chain is a critical determinant of the functional properties of pyrrolidine-based surfactants. Altering the number of carbons in the hydrophobic tail systematically changes its physical and chemical behaviors.
Permeation Enhancement: For 1-alkyl-2-pyrrolidones with shorter chains (from ethyl C2 to octyl C8), the potency as a permeation enhancer shows only a modest dependence on the alkyl chain length when evaluated at the concentrations active within the lipid domains. nih.gov
Surface and Aggregation Properties: In surfactant-like ionic liquids, increasing the length of the alkyl chain generally leads to a lower critical aggregation concentration (cac), meaning micellization occurs at lower concentrations. researchgate.net Longer alkyl chains also increase the adsorption efficiency at interfaces. researchgate.net
Antimicrobial and Other Activities: In contrast, the antimicrobial activity of related amine oxides is strongly dependent on the alkyl chain length, with a dodecyl (C12) chain demonstrating significant effects. researchgate.net Similarly, for certain corrosion inhibitors, an increase in the non-polar chain length improves performance due to stronger hydrophobicity and better surface coverage. researchgate.net For some Ru(II) polypyridyl complexes used in photobiology, increasing the alkyl chain length enhances lipophilicity, which in turn affects cellular uptake and cytotoxicity. nih.gov
Table 2: Summary of Alkyl Chain Length Influence on Various Properties
| Property | Effect of Increasing Alkyl Chain Length | Compound Class / System | Reference |
|---|---|---|---|
| Permeation Enhancement | Modest increase in potency (for C2-C8) | 1-Alkyl-2-pyrrolidones | nih.gov |
| Critical Aggregation Conc. | Decreases | Ionic Liquid Surfactants | researchgate.net |
| Adsorption Efficiency | Increases | Ionic Liquid Surfactants | researchgate.net |
| Antimicrobial Activity | Activity is dependent on chain length | N-Alkyl Amine Oxides | researchgate.net |
| Corrosion Inhibition | Improves performance | Pyridyl Gemini (B1671429) Surfactants | researchgate.net |
This evidence indicates that while a longer alkyl chain like the dodecyl group generally enhances properties related to hydrophobicity, such as surface adsorption and micelle formation at lower concentrations, its impact on more specific biological functions like permeation enhancement can be more nuanced.
Impact of Headgroup Chemistry on Performance Attributes
Studies comparing ionic liquid-based surfactants with a common octadecyl chain but different cationic headgroups revealed that a methylimidazolium headgroup was more effective at reducing interfacial tension and exhibited a lower critical micelle concentration (CMC) than methylpiperidine and methylpyrrolidine headgroups. researchgate.net This suggests that the aromatic, π-electron-rich nature of the imidazolium (B1220033) ring offers performance advantages over the saturated pyrrolidine ring in these systems. researchgate.netresearchgate.net
However, in other contexts, the pyrrolidine structure provides distinct benefits. The pyrrolidone ring is noted for being a compact headgroup that effectively improves water solubility and solvency. researchgate.net When comparing the N-oxides of various heterocyclic amines (4-alkylmorpholine, 1-alkylpiperidine, and this compound), their antimicrobial activity was found to be only moderately influenced by the chemistry of the headgroup, with the alkyl chain length being the more dominant factor. researchgate.net
The size and charge of the headgroup also matter. For instance, morpholinium-based gemini surfactants can show enhanced interfacial properties due to the presence of an additional oxygen heteroatom and a positively charged nitrogen. researchgate.net Modifying a headgroup by increasing its size (e.g., replacing methyl groups with ethyl groups on a quaternary ammonium (B1175870) head) can lead to larger pore sizes in the synthesis of mesoporous silica (B1680970), though it may come at the cost of reduced structural order. rsc.org This demonstrates a trade-off between different performance attributes that is governed by headgroup chemistry.
Analytical and Characterization Methodologies in Research
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in the structural analysis of 1-dodecylpyrrolidine, providing detailed information about its molecular framework and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide data on the chemical environment of each atom, allowing for a detailed molecular map.
In one study, the successful reduction of 1-dodecylpyrrolidin-2-one to this compound was confirmed using ¹H NMR. semanticscholar.org The spectrum, recorded on a 500 MHz instrument in deuterated chloroform (B151607) (CDCl₃), showed characteristic signals for the dodecyl chain and the pyrrolidine (B122466) ring. semanticscholar.org Specifically, a triplet corresponding to the terminal methyl group of the dodecyl chain appears at approximately 0.86-0.89 ppm. semanticscholar.org A large multiplet between 1.26 and 1.29 ppm is attributed to the numerous methylene (B1212753) groups of the dodecyl chain. semanticscholar.org
While specific ¹³C NMR data for this compound is not detailed in the provided search results, the technique is routinely used in conjunction with ¹H NMR for unambiguous structure confirmation of related compounds. rsc.orgacs.orgresearchgate.net For instance, in the characterization of similar N-alkylated pyrrolidine derivatives, ¹³C NMR spectra provide key information on the carbon skeleton. rsc.org
Table 1: Representative ¹H NMR Data for this compound semanticscholar.org
| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |
| 0.86-0.89 | t | 3H | Terminal CH₃ of dodecyl chain |
| 1.26-1.29 | m | 20H | (CH₂)₁₀ of dodecyl chain |
Note: 't' denotes a triplet and 'm' denotes a multiplet. Data was obtained from a 500 MHz NMR spectrometer.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule. In the context of this compound synthesis, FTIR is particularly useful for monitoring the progress of reactions. For example, during the reduction of the precursor lactam, 1-dodecylpyrrolidin-2-one, FTIR analysis can confirm the disappearance of the lactam carbonyl (C=O) peak, which is typically observed around 1659-1705 cm⁻¹. semanticscholar.org The absence of this peak in the product's spectrum is a strong indicator that the reduction to the tertiary amine has been successful. semanticscholar.org
While the provided results focus on the disappearance of the reactant's carbonyl peak, a complete FTIR spectrum of this compound would exhibit characteristic C-H stretching and bending vibrations from the alkyl chain and the pyrrolidine ring, as well as C-N stretching vibrations. semanticscholar.orgresearchgate.netmdpi.com
Mass Spectrometry-Based Characterization and Analysis
Mass spectrometry techniques are vital for determining the molecular weight of this compound and for identifying it in complex mixtures, often at very low concentrations.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound (C₁₆H₃₅N), the calculated mass of the protonated molecule [M+H]⁺ is 242.2842. One study reported a calculated mass for a similar compound, C₁₂H₂₅N, as 184.2060, with a found value of 184.2085, demonstrating the precision of this technique. semanticscholar.org Such accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
Electron Ionization Gas Chromatography-Mass Spectrometry (EI GC-MS) for Reaction Product Identification
Electron Ionization Gas Chromatography-Mass Spectrometry (EI GC-MS) is a robust method for separating and identifying volatile compounds. In research involving reactions of n-alkylamines, EI GC-MS has been used to identify reaction byproducts. chromatographyonline.com For instance, studies on the reaction of primary aliphatic amines with dichloromethane (B109758) have led to the identification of rearrangement and reaction products. chromatographyonline.com While a specific analysis of this compound reaction products using this method was not detailed in the search results, the technique is applicable for such investigations. The mass spectra of related compounds like 1-methyl-2-n-decyl pyrrolidine and 1-methyl-2-n-dodecyl pyrrolidine are present in the NIST08 database, indicating the utility of EI GC-MS in identifying such structures. chromatographyonline.com
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) for Suspect Screening
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) is a powerful tool for suspect screening, which involves searching for a list of suspected chemicals in a sample without having analytical standards for all of them. This technique combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of a QTOF mass spectrometer. nih.govnih.govcswab.org
In a notable environmental health study, LC-QTOF/MS was used to screen for approximately 3,500 industrial chemicals in maternal and cord blood samples. nih.govnih.govcswab.org This workflow allowed for the tentative identification of numerous compounds based on their accurate mass and fragmentation patterns. One of the compounds tentatively identified in this study was 1-(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl)-3-dodecylpyrrolidine-2,5-dione, highlighting the presence of a dodecylpyrrolidine moiety in biological samples. nih.govnih.govcswab.orgresearchgate.net This demonstrates the capability of LC-QTOF/MS to detect complex derivatives of this compound in challenging matrices, which is a critical step in assessing potential human exposure to such chemicals. nih.govajc.com The use of both positive and negative ionization modes in these screening methods enhances the range of detectable chemicals. nih.govcswab.org
Surface and Interfacial Property Characterization
The amphiphilic nature of this compound-based surfactants, possessing a polar pyrrolidinium (B1226570) head group and a nonpolar dodecyl tail, drives their tendency to adsorb at interfaces, thereby altering surface and interfacial properties. mdpi.com The characterization of these properties is fundamental to understanding their function.
Surface tension measurements are a primary method for evaluating the effectiveness of a surfactant at an air-water interface. researchgate.net For pyrrolidinium-based surfactants, the surface tension of an aqueous solution decreases as the surfactant concentration increases, up to a certain point. mdpi.com This decrease is due to the migration of surfactant molecules to the surface, which disrupts the cohesive energy of water molecules.
The concentration at which the surface becomes saturated with surfactant molecules and no further decrease in surface tension is observed is known as the critical micelle concentration (CMC). researchgate.net At this point, the surfactant molecules begin to form aggregates, or micelles, in the bulk solution. The surface tension at the CMC (γcmc) and the concentration required to achieve it are key parameters that define a surfactant's efficiency and effectiveness. uasz.sn For instance, a synthesized cationic surfactant derived from this compound, specifically (Z)-2-((1-methyl-1-dodecyl pyrrolidin-1-ium-2-ylidene)amino)ethan-1-ol bromide, demonstrated a significant reduction in the surface tension of water, indicating strong surface activity. mdpi.com
The effectiveness of a surfactant can be quantified by the surface pressure at the CMC (πcmc), which is the difference between the surface tension of pure water (γo) and the surface tension at the CMC (γcmc). mdpi.com From the slope of the surface tension versus log of concentration plot, the maximum surface excess concentration (Γmax) can be calculated using the Gibbs adsorption isotherm. uasz.sn This value represents the maximum packing density of the surfactant molecules at the interface. Subsequently, the minimum area (Amin) occupied by each surfactant molecule at the interface can be determined. mdpi.com
Table 1: Surface Properties of a this compound Derivative at 25°C mdpi.comresearchgate.net
| Parameter | Value | Unit |
| Critical Micelle Concentration (Ccmc) | 0.0073 | mol dm⁻³ |
| Surface Tension at CMC (γcmc) | 27.3 | mN m⁻¹ |
| Surface Pressure at CMC (πcmc) | 44.7 | mN m⁻¹ |
| Maximum Surface Excess (Γmax) | 5.11 x 10¹⁰ | mol cm⁻² |
| Minimum Area per Molecule (Amin) | 0.32 | nm² |
| Note: Data pertains to (Z)-2-((1-methyl-1-dodecyl pyrrolidin-1-ium-2-ylidene)amino)ethan-1-ol bromide, a derivative of this compound. |
However, upon reaching the CMC, the formation of micelles alters the conductive behavior of the solution. umcs.pl Micelles are larger aggregates with a higher charge, but their mobility is lower than that of the individual surfactant ions. Furthermore, a fraction of the counter-ions becomes associated with the micelle, reducing the total number of free charge carriers. researchgate.net This leads to a distinct change in the slope of the conductivity versus concentration plot. nih.gov The breakpoint in this plot is identified as the CMC. researchgate.net
This technique is valuable for confirming the CMC value obtained from surface tension measurements. researchgate.net The ratio of the slopes of the two linear portions of the plot (above and below the CMC) can also be used to calculate the degree of counter-ion dissociation (β), which provides insight into the stability of the micelles. researchgate.net For the cationic surfactant (Z)-2-((1-methyl-1-dodecyl pyrrolidin-1-ium-2-ylidene)amino)ethan-1-ol bromide, the CMC value determined from conductivity measurements was in agreement with that obtained from surface tension analysis, and the degree of counter-ion dissociation was found to be 0.21. researchgate.net
Surface Tension Measurements
Microscopic and Imaging Techniques for Interfacial Studies
Visualizing the interactions of this compound-based compounds, particularly with biological membranes, requires high-resolution imaging techniques.
Fluorescence microscopy is a powerful tool for studying the interactions between surfactants and cell membranes or model lipid bilayers. nih.gov This technique can provide insights into how these molecules perturb the membrane structure. For example, studies on related cationic surfactants have utilized fluorescence microscopy to observe their effects on bacterial cell membranes. The electrostatic and hydrophobic interactions between the cationic headgroup of the surfactant and the components of the bacterial cell membrane can lead to membrane disintegration, a process that can be visualized using fluorescent probes. researchgate.net While direct fluorescence microscopy studies specifically on this compound were not detailed in the provided context, the methodology is standard for assessing the membrane-disrupting potential of cationic surfactants, a class to which this compound derivatives belong. nih.gov
Thermal Analysis Techniques
Thermal analysis provides information on the physical and chemical changes that occur in a material as a function of temperature.
Differential Scanning Calorimetry (DSC) is a key technique for studying the thermotropic properties of materials, including the phase transitions of lipid membranes and how they are affected by the incorporation of exogenous molecules like surfactants. nih.govnih.gov In the context of interfacial studies, DSC is used to analyze the interaction of compounds with biomimetic membranes, such as liposomes. nih.govacs.org
When a surfactant like a this compound derivative interacts with a lipid bilayer, it can alter the main phase transition temperature (Tm) of the lipid. acs.org By monitoring the shifts in Tm and the change in the enthalpy (ΔH) of the transition, one can infer the nature of the interaction. For example, the incorporation of a surfactant can fluidize the membrane, leading to a broadening or lowering of the phase transition temperature. permegear.com Conversely, some molecules might stabilize the membrane, resulting in an increase in Tm. acs.org DSC provides highly reproducible data on these interactions, helping to characterize the stability and binding properties of the surfactant within a lipid environment. nih.gov While specific DSC thermograms for this compound were not available, the technique is fundamental for characterizing the thermotropic effects of any membrane-active compound. nih.govresearchgate.net
Electrochemical Characterization Methods
Comprehensive searches of scientific literature and chemical databases did not yield specific studies focused on the electrochemical characterization of this compound. While electrochemical methods are widely applied to study related compounds, such as N-alkyl-N-methylpyrrolidinium cations in ionic liquids for battery applications rsc.orgresearchgate.net or other pyrrolidine derivatives for their roles as corrosion inhibitors, acs.orgresearchgate.net dedicated research detailing the electrochemical behavior, such as the redox potentials or electron transfer kinetics, of this compound itself is not publicly available.
Techniques like cyclic voltammetry and electrochemical impedance spectroscopy are standard methods for such characterizations. pineresearch.comichemc.ac.lk For instance, cyclic voltammetry could determine the oxidation and reduction potentials of a compound, providing insight into its electronic properties and reactivity. unt.edu Studies on various cyclic nitroxides, including some pyrrolidine structures, have successfully used cyclic voltammetry to determine their redox potentials. nih.gov However, data from such direct electrochemical analysis of this compound has not been reported in the reviewed literature.
Therefore, no detailed research findings or data tables on the electrochemical characterization of this compound can be presented.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing 1-Dodecylpyrrolidine in academic research?
- Methodological Answer : Synthesis typically involves alkylation of pyrrolidine with 1-bromododecane under basic conditions (e.g., KOH/ethanol). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H, ¹³C), mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) for purity assessment. Detailed protocols must align with journal guidelines, ensuring reproducibility by including solvent ratios, reaction times, and purification steps in the experimental section .
Q. How can researchers ensure the purity of this compound for experimental use?
- Methodological Answer : Purity is validated via chromatographic methods (e.g., HPLC with UV detection) and thermal analysis (e.g., differential scanning calorimetry). For novel compounds, elemental analysis (C, H, N) is essential. Known compounds require cross-referencing with literature data (melting points, spectral profiles). Journals mandate inclusion of purity thresholds (e.g., ≥95%) and validation methods in the main text or supplementary materials .
Q. What are the recommended storage conditions to maintain this compound’s stability?
- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation. Conduct accelerated stability studies (40°C/75% relative humidity for 6 months) to assess degradation pathways. Monitor via periodic NMR and HPLC to detect byproducts. Stability data should be reported in supplementary materials with degradation kinetics .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties of this compound across studies?
- Methodological Answer : Apply systematic review frameworks (PRISMA or Cochrane guidelines) to collate and analyze discrepancies. Compare experimental conditions (e.g., solvent polarity, temperature) and analytical techniques. Use meta-analysis to quantify variability, or replicate conflicting studies under controlled conditions. Transparent reporting of methodology is critical to isolate sources of divergence .
Q. What experimental design strategies are optimal for studying this compound’s mechanism of action in catalytic systems?
- Methodological Answer : Employ kinetic studies (e.g., variable-temperature NMR, stopped-flow spectroscopy) and isotopic labeling (²H/¹³C) to trace reaction pathways. Use Design of Experiments (DoE) to optimize parameters (e.g., catalyst loading, solvent). Validate hypotheses with computational modeling (DFT calculations). Journals require explicit justification of design choices (e.g., cohort vs. case-control in pharmacological studies) .
Q. How can reproducibility challenges in this compound-based protocols be mitigated?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data (spectra, chromatograms) in public repositories. Provide step-by-step protocols with troubleshooting notes in supplementary materials. Collaborate via inter-laboratory validation studies to identify protocol-sensitive variables (e.g., stirring rate, drying methods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
